7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 303145-68-8
VCID: VC2174527
InChI: InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15)
SMILES: C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N
Molecular Formula: C10H8N6
Molecular Weight: 212.21 g/mol

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.: 303145-68-8

Cat. No.: VC2174527

Molecular Formula: C10H8N6

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 303145-68-8

Specification

CAS No. 303145-68-8
Molecular Formula C10H8N6
Molecular Weight 212.21 g/mol
IUPAC Name 7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15)
Standard InChI Key PNWHVVHZTPBRBK-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N
Canonical SMILES C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N

Introduction

Chemical Identity and Fundamental Properties

7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class of molecules. This compound is characterized by a fused ring system consisting of a triazole and pyrimidine moiety, with a pyridinyl group attached at the 7-position and an amino group at the 2-position. The compound's identification and fundamental properties are essential for understanding its behavior in various chemical and biological systems.

The basic chemical identification parameters for 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine are summarized in Table 1, providing a comprehensive overview of its chemical identity.

Table 1: Chemical Identification and Properties of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine

PropertyValue
CAS Number303145-68-8
IUPAC Name7-pyridin-2-yl- triazolo[1,5-a]pyrimidin-2-amine
Molecular FormulaC₁₀H₈N₆
Molecular Weight212.21 g/mol
Standard InChIInChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15)
Standard InChIKeyPNWHVVHZTPBRBK-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N

This compound is structurally distinct from its isomer, 7-(4-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine, which has the pyridinyl group attached at the 4-position instead of the 2-position . The positioning of the pyridinyl group significantly influences the compound's electronic distribution, hydrogen bonding capabilities, and consequently, its biological activities and interactions with target proteins.

Physical and Chemical Characteristics

The physical state of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine at room temperature is typically a solid powder. Its chemical structure facilitates various intermolecular interactions, particularly through the nitrogen atoms in the heterocyclic system and the amino group. These structural features contribute to its solubility profile and stability under different conditions.

Regarding solubility, the compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while showing limited solubility in water. This solubility profile is important for formulation considerations in potential pharmaceutical applications and experimental protocols in research settings.

Structural Analysis and Molecular Interactions

The molecular structure of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine features a complex heterocyclic system that contributes significantly to its biological activity. The compound's structure can be characterized by three main components: the triazolopyrimidine core, the pyridinyl substituent at position 7, and the amino group at position 2.

Structural Characteristics

The triazolopyrimidine core consists of a fused ring system formed by a 1,2,4-triazole and a pyrimidine ring. This fused bicyclic system provides rigidity to the molecule and serves as a scaffold for the attachment of substituents. The pyridinyl group at position 7 introduces an additional nitrogen atom in the structure, enhancing the compound's ability to form hydrogen bonds and participate in coordination with metal ions in biological systems.

The amino group at position 2 serves as both a hydrogen bond donor and acceptor, further contributing to the compound's ability to interact with biological targets. The presence of multiple nitrogen atoms in the molecule creates a distribution of electron density that influences the compound's interactions with proteins, nucleic acids, and other biological macromolecules.

Comparison with Structural Analogues

When comparing 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine with its 4-pyridinyl isomer, several key differences emerge. The 4-pyridinyl variant (7-(4-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine) has a different spatial arrangement of the nitrogen atom in the pyridinyl ring, leading to altered electronic properties and hydrogen bonding patterns .

Table 2 highlights the key structural differences between these two isomers:

Table 2: Structural Comparison between 2-Pyridinyl and 4-Pyridinyl Isomers

Feature7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine7-(4-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine
CAS Number303145-68-8303145-66-6
Pyridinyl N Positionortho (2-position)para (4-position)
InChIKeyPNWHVVHZTPBRBK-UHFFFAOYSA-NNCALXFZBRNJNHA-UHFFFAOYSA-N
Electronic DistributionNitrogen closer to triazolopyrimidine coreNitrogen further from triazolopyrimidine core
Molecular Weight212.21 g/mol212.21 g/mol
Potential H-Bond InteractionsDifferent spatial arrangementDifferent spatial arrangement

These structural differences can significantly impact the biological activities and target specificities of these compounds, making them potentially useful for different therapeutic applications .

Synthesis Methodologies

The synthesis of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine and related triazolopyrimidine derivatives involves several established chemical procedures. Understanding these synthetic pathways is crucial for developing efficient production methods and creating structural analogues with enhanced properties .

General Synthetic Approaches

The synthesis of triazolopyrimidine derivatives typically involves the reaction of aminotriazoles with appropriate carbonyl compounds. For 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine specifically, the synthesis often begins with 3,5-diamino-1,2,4-triazole as a key starting material .

One general synthetic strategy involves the cyclization reaction between 3,5-diamino-1,2,4-triazole and suitable α,β-unsaturated carbonyl compounds containing the pyridinyl moiety. This approach leads to the formation of the triazolopyrimidine ring system with the pyridinyl group at the desired position .

Regioselective Synthesis

Research has demonstrated efficient and regioselective one-step procedures for synthesizing various substituted triazolopyrimidines. For instance, 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- triazolo[1,5-a]pyrimidine derivatives can be synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, respectively .

These synthetic approaches provide excellent yields and regioselectivity, although the efficiency may decrease when ethyl 5-amino-1,2,4-triazole-3-carboxylate is used instead of 3,5-diamino-1,2,4-triazole. Such methodology variations are important considerations for developing optimized synthetic routes for specific triazolopyrimidine derivatives, including 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine .

Drug Development Considerations

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine and related compounds is crucial for optimizing their therapeutic properties. Research on similar compounds, such as 2-(2-furanyl)-7-phenyl -triazolo[1,5-c]pyrimidin-5-amine analogues, has demonstrated that structural modifications can significantly influence biological activity and pharmacokinetic properties .

By systematically analyzing the effects of various structural modifications on biological activity, researchers can develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This approach is essential for transforming promising lead compounds like 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine into clinically viable drug candidates .

Optimization Strategies

Several optimization strategies can be employed to enhance the therapeutic potential of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine:

  • Modification of the pyridinyl group: Introducing substituents on the pyridinyl ring or replacing it with other heterocycles could enhance target specificity and potency.

  • Substitution at the amino group: Derivatization of the 2-amino group with various functional groups could improve pharmacokinetic properties and target interactions.

  • Modification of the triazolopyrimidine core: Introducing substituents at other positions of the triazolopyrimidine ring system could alter the electronic properties and conformation of the molecule, potentially enhancing its interaction with biological targets.

These optimization strategies should be guided by detailed structure-activity relationship studies and molecular modeling approaches to predict the impact of structural modifications on biological activity.

Pharmacokinetic Considerations

For 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine to be developed as a successful drug candidate, its pharmacokinetic properties must be carefully evaluated. Key parameters to consider include:

  • Absorption: The compound's ability to cross biological membranes and enter the bloodstream

  • Distribution: Its distribution throughout the body and ability to reach target tissues

  • Metabolism: How the compound is metabolized and the activity of resulting metabolites

  • Excretion: The rate and route of elimination from the body

  • Toxicity: Potential adverse effects and safety profile

Understanding these parameters is essential for determining appropriate dosing regimens, formulation strategies, and potential contraindications for clinical use.

Comparative Analysis with Related Compounds

Comparing 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine with structurally related compounds provides valuable insights into the relationship between molecular structure and biological activity within this class of compounds.

Comparison with 7-(4-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine

As previously discussed, 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine differs from its 4-pyridinyl isomer in the position of the nitrogen atom in the pyridinyl ring. This structural difference can significantly impact the compound's electronic properties, hydrogen bonding patterns, and consequently, its biological activities .

The 4-pyridinyl isomer (CAS No. 303145-66-6) has the same molecular formula (C10H8N6) and molecular weight (212.21 g/mol) as the 2-pyridinyl variant but displays different spatial arrangement of hydrogen bonding sites and electronic distribution . These differences may lead to varied interactions with biological targets, resulting in distinct pharmacological profiles.

Triazolopyrimidine Derivatives with Demonstrated Activities

Several triazolopyrimidine derivatives have demonstrated significant biological activities, providing a context for understanding the potential of 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine. For instance:

  • A compound identified as "20" based on the triazolo[1,5-a]pyrimidine scaffold showed promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

  • 2-(2-Furanyl)-7-phenyl triazolo[1,5-c]pyrimidin-5-amine and its analogs demonstrated adenosine A2A receptor antagonism, with several compounds displaying oral activity at 3 mg/kg in a rat catalepsy model .

These findings illustrate the diverse biological activities associated with the triazolopyrimidine scaffold and suggest potential therapeutic applications for 7-(2-Pyridinyl) triazolo[1,5-a]pyrimidin-2-amine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator